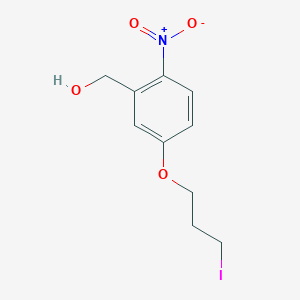

5-(3-Iodopropoxy)-2-nitrobenzyl alcohol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol involves multiple steps, including the preparation from specific precursors such as 2-(chloromethyl)-4-nitrophenyl phosphorodichloridate through a series of reactions to yield various functionalized products. These processes often employ conditions that facilitate phosphorylation or other modifications to the alcohol group, demonstrating the compound's versatility in synthetic chemistry (Taguchi, Mushika, & Yoneda, 1975).

Molecular Structure Analysis

The molecular structure of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol and its analogs can be characterized by various spectroscopic methods, revealing insights into their conformation and reactivity. The presence of substituents like iodine and nitro groups significantly influences the compound's physical and chemical properties, including its photoreactivity and interactions with other molecules (Garden et al., 2004).

科学研究应用

Photosensitive Protecting Groups

Research on photosensitive protecting groups, including those related to nitrobenzyl alcohols, shows promising applications in synthetic chemistry. These groups, such as 2-nitrobenzyl and its derivatives, have been utilized to control the release of protected compounds in response to light, offering precise spatial and temporal control in chemical reactions and biological systems (Amit, Zehavi, & Patchornik, 1974). This technology has potential applications in developing photoactivatable drugs and materials with controllable properties.

Redox Mediators in Environmental and Biological Applications

Nitro compounds, including nitrobenzyl alcohols, can act as redox mediators in the enzymatic treatment of pollutants, highlighting their role in environmental science. Enzymes like laccases and peroxidases, in the presence of nitro compounds as redox mediators, have shown enhanced efficiency in degrading recalcitrant pollutants (Husain & Husain, 2007). These findings suggest the potential of nitrobenzyl derivatives in wastewater treatment and pollution remediation.

Antimicrobial and Health-Related Applications

Nitro compounds are also explored for their antimicrobial properties and their effects on health. For instance, the addition of nitro functional groups to certain compounds has been shown to modify or enhance their biological activity, indicating potential applications in creating new pharmacological agents (Grigor’ev, Tkacheva, & Morozov, 2014). This aspect could be relevant for the development of new drugs or therapeutic agents based on nitrobenzyl alcohol derivatives.

Antioxidant and Anti-Inflammatory Properties

The broader family of nitro compounds, including nitrobenzyl alcohols, has been associated with antioxidant and anti-inflammatory properties. These characteristics are critical in addressing oxidative stress and inflammation-related disorders, suggesting the potential health benefits of these compounds and their derivatives in preventing or treating various diseases (Munteanu & Apetrei, 2021).

安全和危害

未来方向

属性

IUPAC Name |

[5-(3-iodopropoxy)-2-nitrophenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO4/c11-4-1-5-16-9-2-3-10(12(14)15)8(6-9)7-13/h2-3,6,13H,1,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNERSTKDYGSZNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCI)CO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405544 |

Source

|

| Record name | [5-(3-Iodopropoxy)-2-nitrophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Iodopropoxy)-2-nitrobenzyl alcohol | |

CAS RN |

185994-27-8 |

Source

|

| Record name | [5-(3-Iodopropoxy)-2-nitrophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)

![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)

![2-[(Tribromomethyl)sulfonyl]quinoline](/img/structure/B67209.png)